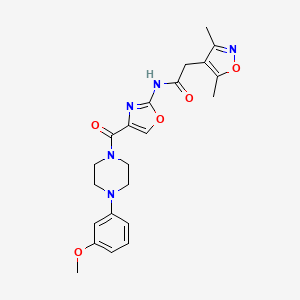

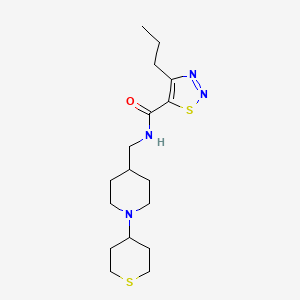

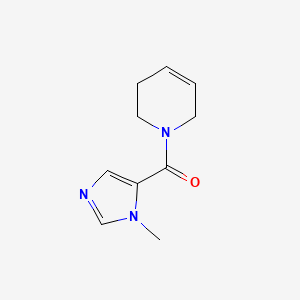

2,3-diamino-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,3-diamino-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse pharmacological activities and applications in chemical synthesis. The sulfonamide group is a common pharmacophore in medicinal chemistry, and modifications to the benzenesulfonamide structure can lead to compounds with varied biological activities and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, which could potentially be applied to synthesize diamino benzenesulfonamide derivatives . Additionally, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds has been reported, which could be a method to introduce amino groups at specific positions on the benzenesulfonamide ring .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic tools and X-ray diffraction. For example, a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) and showed crystallization in the monoclinic crystal system . The molecular structure is stabilized by several intermolecular interactions, which can be investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to give N,N-disubstituted sulfonamides, which can be further transformed into a wide variety of diamines . The reactivity of these compounds can be influenced by the presence of different substituents on the benzenesulfonamide ring, which can affect the outcome of reactions such as cyclization or N-chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be critical for their pharmacological application. For instance, a chromene-based arylsulfonamide analog with poor water solubility was investigated for its potential as a cancer therapeutic, and modifications to its structure were explored to improve its pharmacological properties . The electronic properties and reactivity descriptors of sulfonamide derivatives can be calculated using computational methods such as density functional theory (DFT), which can provide insights into their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide serves as a key intermediate in synthesizing a variety of compounds. These synthesized compounds, whose structures are confirmed through elemental analysis and spectral data, have reported antimicrobial and antifungal activities (Aal et al., 2007).

Building Blocks for Synthesis of Novel Compounds

N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide is used in reactions with substituted anilines to produce anilinomethylidine derivatives. These derivatives, upon treatment with phenacyl bromide, give rise to triazepines and imidazoles, showing good in vitro antifungal activity. This indicates the potential of 2,3-diamino-N,N-dimethylbenzenesulfonamide derivatives in generating novel compounds with biological activities (Khodairy et al., 2016).

Chemical Modifications and Pharmacological Properties

The molecule 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide and its analogs, derived from 2,3-diamino-N,N-dimethylbenzenesulfonamide, have been explored for their ability to antagonize tumor growth. Structural modifications of these molecules are investigated to optimize their function and pharmacology, especially in the context of cancer therapeutics (Mun et al., 2012).

Role in Synthesis of Polyimides

2,3-Diamino-N,N-dimethylbenzenesulfonamide derivatives are used in the synthesis of aromatic diamines, which are then used to prepare polyimides. These polyimides exhibit good solubility in strong organic solvents and possess high thermal stability, making them suitable for various industrial applications (Liu et al., 2002).

Eigenschaften

IUPAC Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHWYFBTUXVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)